beta-Ureidoisobutyric acid

Catalog No.
S591393
CAS No.
2905-86-4
M.F
C5H10N2O3
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Ureidoisobutyric acid

CAS Number

2905-86-4

Product Name

beta-Ureidoisobutyric acid

IUPAC Name

3-(carbamoylamino)-2-methylpropanoic acid

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10)

InChI Key

PHENTZNALBMCQD-UHFFFAOYSA-N

SMILES

CC(CNC(=O)N)C(=O)O

Synonyms

beta-UBA, beta-ureidoisobutyrate, beta-ureidoisobutyric acid

Canonical SMILES

CC(CNC(=O)N)C(=O)O

Role in Thymine Catabolism:

Beta-ureidoisobutyric acid (β-UBA) is a crucial intermediate in the catabolism (breakdown) of thymine, a vital pyrimidine nucleobase found in DNA. This breakdown process involves several enzymatic steps, with β-UBA being formed by the enzyme dihydropyrimidinase acting on dihydrothymine. Subsequently, another enzyme, β-ureidopropionase, converts β-UBA into 3-ureidopropionic acid.

Potential Biomarker:

Due to its presence in various biological processes, β-UBA has been explored as a potential biomarker for specific conditions. For instance, research suggests that elevated levels of β-UBA in urine can be indicative of β-ureidopropionase deficiency, a rare genetic disorder affecting the breakdown of thymine. Studying β-UBA levels alongside other diagnostic methods can aid in the diagnosis and management of this condition.

Research in Food Science:

β-UBA has also been detected in trace amounts in certain food items, including bread, squashberries, elderberries, crowberries, and climbing beans. While the exact function of β-UBA in these foods remains unclear, its presence might be useful as a biomarker for dietary intake of these specific foods. Further research is needed to explore this potential application.

Beta-Ureidoisobutyric acid, also known as 3-ureidoisobutyrate, is a ureidocarboxylic acid characterized by the chemical formula C5H10N2O3C_5H_{10}N_2O_3 and an average molecular weight of approximately 146.14 g/mol. This compound features a carbamoylamino group at the 3-position of a 2-methylpropanoic acid backbone, classifying it within the broader category of organic compounds known as ureas, which contain two amine groups linked by a carbonyl functional group. Beta-Ureidoisobutyric acid is found in various organisms, including humans, and plays a significant role in metabolic pathways, particularly in the catabolism of pyrimidines such as thymine and uracil .

  • Metabolic Role: β-UBA plays a role in pyrimidine metabolism, a vital cellular pathway for DNA synthesis. Its specific function within this pathway is still being explored, but its presence indicates activity in thymine breakdown [].
  • Potential Clinical Applications: Studies suggest β-UBA levels might help predict a patient's response to certain anti-cancer drugs like 5-fluorouracil, highlighting its potential role in personalized medicine approaches [].
  • Limited Information: There is currently limited information available regarding the safety profile of β-UBA. As a metabolite naturally present in the body, it is likely to have low inherent toxicity. However, further research is needed to definitively assess its safety profile.

Future Research Directions

  • Understanding the regulation and enzymes involved in β-UBA conversion within the pyrimidine metabolic pathway.
  • Investigating the potential of β-UBA as a biomarker for pyrimidine metabolism disorders.
  • Exploring the clinical utility of β-UBA levels in predicting responses to specific therapeutic agents.

Beta-Ureidoisobutyric acid participates in several enzymatic reactions, primarily involving its conversion to other metabolites. Key reactions include:

  • Biosynthesis: It can be synthesized from dihydrothymine through the action of dihydropyrimidinase:
    Dihydrothymine+WaterBeta Ureidoisobutyric Acid\text{Dihydrothymine}+\text{Water}\rightarrow \text{Beta Ureidoisobutyric Acid}
  • Degradation: It is further metabolized by beta-ureidopropionase to yield beta-aminoisobutyric acid, ammonia, and carbon dioxide:
    Beta Ureidoisobutyric Acid+WaterBeta Aminoisobutanoic Acid+Carbon Dioxide+Ammonia\text{Beta Ureidoisobutyric Acid}+\text{Water}\rightarrow \text{Beta Aminoisobutanoic Acid}+\text{Carbon Dioxide}+\text{Ammonia}

These reactions are crucial for nitrogen metabolism and the recycling of pyrimidine bases in various biological systems .

Beta-Ureidoisobutyric acid exhibits several biological activities due to its role in metabolic processes. It is involved in the degradation of pyrimidines, contributing to nitrogen balance and amino acid synthesis. The compound's presence has been noted in various tissues, and it serves as an intermediate in metabolic pathways that are essential for cellular function. Its accumulation or deficiency can be indicative of certain metabolic disorders, particularly those involving pyrimidine metabolism .

The synthesis of beta-ureidoisobutyric acid can occur through enzymatic pathways or chemical synthesis:

  • Enzymatic Synthesis: The primary method involves the enzymatic conversion of dihydrothymine via dihydropyrimidinase, which catalyzes the hydrolytic ring opening of dihydropyrimidines.
  • Chemical Synthesis: Laboratory synthesis may involve the reaction of isobutyraldehyde with urea under acidic or basic conditions to form beta-ureidoisobutyric acid directly.

These methods highlight the compound's accessibility for both natural biosynthetic processes and synthetic chemistry applications .

Beta-Ureidoisobutyric acid has several applications across various fields:

  • Biochemistry Research: It serves as a model compound for studying pyrimidine metabolism and enzymatic activity.
  • Clinical Diagnostics: Its levels can be measured in biological fluids to assess metabolic disorders related to pyrimidine catabolism.
  • Agricultural Science: Understanding its role in plant metabolism can aid in developing crops that are more resilient to environmental stresses .

Research has indicated that beta-ureidoisobutyric acid interacts with specific enzymes involved in pyrimidine metabolism. Studies on enzyme kinetics have shown that dihydropyrimidinase and beta-ureidopropionase exhibit specific affinities for this compound, influencing its metabolic pathways. These interactions are critical for understanding how organisms manage nitrogenous waste and maintain amino acid homeostasis .

Beta-Ureidoisobutyric acid shares structural and functional similarities with several other compounds involved in nitrogen metabolism. A comparison with similar compounds highlights its uniqueness:

Compound NameStructure TypeUnique Features
Ureidopropionic AcidUreidocarboxylic AcidInvolved directly in beta-alanine synthesis
Beta-Aminoisobutyric AcidAmino AcidDirectly produced from beta-ureidoisobutyric acid
DihydrothyminePyrimidine DerivativePrecursor in the biosynthesis pathway of beta-ureidoisobutyric acid
UreaSimple AmideBasic nitrogen compound; lacks carboxylic functionality

The unique aspect of beta-ureidoisobutyric acid lies in its specific role as an intermediate within the pyrimidine catabolic pathway, contributing to both amino acid synthesis and nitrogen recycling mechanisms .

Physical Description

Solid

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2905-86-4

Wikipedia

3-ureidoisobutyric acid

Dates

Modify: 2023-08-15

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